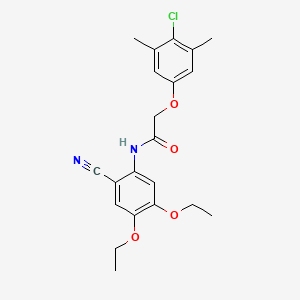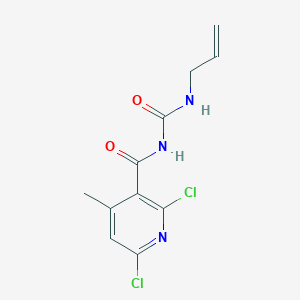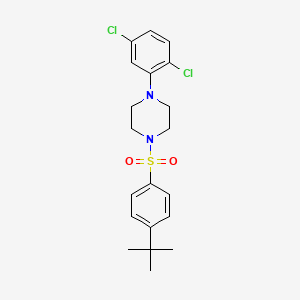![molecular formula C22H19ClFN3O3S B4300278 N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE](/img/structure/B4300278.png)
N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE
Overview
Description
N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with a 2-chloro-4-nitrophenyl group, an aminoethyl chain, and a 4-fluorobenzylthio group. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of aniline to produce 2-chloro-4-nitroaniline, which is then reacted with ethylene diamine to form the aminoethyl intermediate. This intermediate is subsequently coupled with 4-fluorobenzylthiol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can lead to various substituted derivatives.
Scientific Research Applications
N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Chloramphenicol: An antibiotic with a similar nitrophenyl group.
N-(4-nitrophenyl)acetamide: Shares the nitrophenyl moiety but differs in other functional groups.
Uniqueness
N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(2-chloro-4-nitroanilino)ethyl]-2-[(4-fluorophenyl)methylsulfanyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O3S/c23-19-13-17(27(29)30)9-10-20(19)25-11-12-26-22(28)18-3-1-2-4-21(18)31-14-15-5-7-16(24)8-6-15/h1-10,13,25H,11-12,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRQCHHFZJUWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Methyl-1,2,5-oxadiazol-3-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B4300198.png)
![N-(2-BUTOXYPHENYL)-2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE](/img/structure/B4300205.png)
![6,8-DIETHYL 5-AMINO-7-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE](/img/structure/B4300216.png)


![2-[(2-CHLORO-5-NITROBENZYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZIMIDAZOLE](/img/structure/B4300249.png)


![3-AMINO-N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE](/img/structure/B4300286.png)
![2-{[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B4300293.png)


![METHYL 3,3,3-TRIFLUORO-2-[4-(4-FLUOROBENZAMIDO)-3,5-DIMETHYLPHENYL]-2-HYDROXYPROPANOATE](/img/structure/B4300314.png)

